1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-
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Overview
Description
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core and a piperazine moiety substituted with a chlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo-Pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo-pyridine core.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Scientific Research Applications
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
Biological Research: The compound is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key proteins involved in cell signaling.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- include other pyrrolo-pyridine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:
1H-Pyrrolo(2,3-b)pyridine Derivatives: Known for their activity as kinase inhibitors.
Piperazine Derivatives: Used in various therapeutic applications, including antipsychotic and antiemetic agents.
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
147297-09-4 |
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Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,6-dimethylpyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H21ClN4O3/c1-13-10-16-17(19(27)22(13)2)20(28)25(18(16)26)12-23-6-8-24(9-7-23)15-5-3-4-14(21)11-15/h3-5,10-11H,6-9,12H2,1-2H3 |
InChI Key |
XXQGEXSFXXEKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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